![molecular formula C12H16N2O B6295109 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane CAS No. 1824101-04-3](/img/structure/B6295109.png)

2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

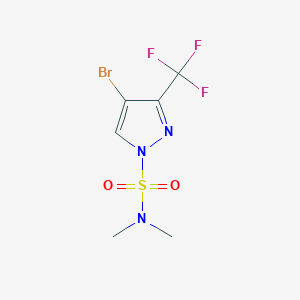

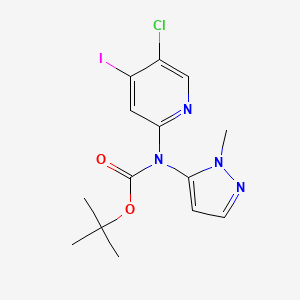

The compound “2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane” belongs to the class of organic compounds known as spiro compounds . Spiro compounds are characterized by two or more rings connected through a single atom, forming a structure similar to a gyroscope . In this case, the compound has a spiro[3.3]heptane core, which means it has two rings of three carbon atoms each, connected through a single carbon atom . The “4-Methoxyphenyl” group indicates the presence of a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached to the fourth carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro[3.3]heptane core would likely adopt a puckered conformation due to the strain of the three-membered rings . The 4-methoxyphenyl group would likely be planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The methoxy group might undergo reactions typical of ethers, such as cleavage by strong acids . The spiro[3.3]heptane core might undergo reactions typical of strained ring systems, such as ring-opening reactions .Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Similar compounds such as 4-methoxyamphetamine have been reported to interact with alpha receptors and serotonin transporters . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

The exact mode of action of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Based on the behavior of structurally similar compounds, it may act as a potent and selective serotonin releasing agent . It could potentially bind to alpha receptors to mediate these effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Diarylheptanoids, a class of compounds with a similar structure, have been associated with anti-tumor activity by affecting the dna damage signaling pathway .

Result of Action

The molecular and cellular effects of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3Related compounds have shown inhibitory effects against tumor cell lines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane. For instance, the compound is stored at a temperature of 4 degrees Celsius to maintain its stability .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-11-4-2-10(3-5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYSDGBSFHRJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3(C2)CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)

![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B6295069.png)

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295100.png)

![2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6295101.png)

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide](/img/structure/B6295113.png)